
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is a heterocyclic compound that features a fluorine atom, a methyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole typically involves the reaction of 2-(6-methylpyridin-2-yl)-1H-indole with a fluorinating agent. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole involves its interaction with specific molecular targets. It is known to bind to potassium channels, particularly those exposed due to demyelination. This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction. The compound’s action on potassium channels affects neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 6-Fluoro-5-methylpyridin-3-ol
- Trifluoromethylpyridine derivatives
Uniqueness
5-Fluoro-2-(6-methylpyridin-2-YL)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H11FN2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-fluoro-2-(6-methylpyridin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H11FN2/c1-9-3-2-4-13(16-9)14-8-10-7-11(15)5-6-12(10)17-14/h2-8,17H,1H3 |
InChI Key |
ACQSMDWHWGAVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





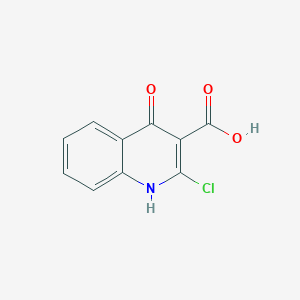
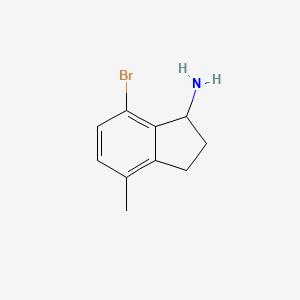
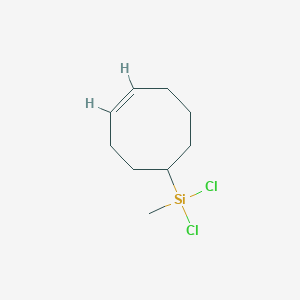
![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)

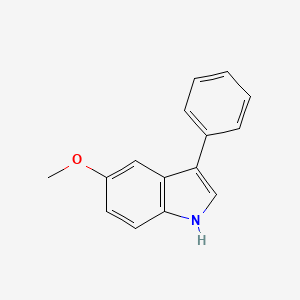

![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)
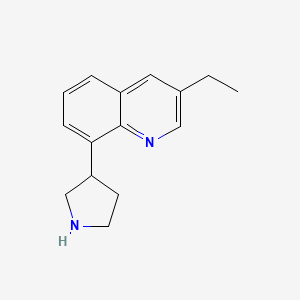
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)
